molecular formula C15H21BrClNO B1620684 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride CAS No. 284493-93-2

3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride

Cat. No.: B1620684
CAS No.: 284493-93-2
M. Wt: 346.69 g/mol
InChI Key: PWCGLPMZUOMTMZ-UHFFFAOYSA-M
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Description

This compound is an organic salt containing a quaternary ammonium cation and a chloride anion. The cation contains a bromophenyl group, which is a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) with a bromine atom attached. It also contains a propenone group, which is a three-carbon chain with a double bond and a carbonyl group (a carbon double-bonded to an oxygen). The nitrogen in the quaternary ammonium group is bonded to three ethyl groups (two-carbon chains) and the propenone group .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic bromophenyl group and the polar quaternary ammonium group. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The carbonyl group could undergo addition reactions, and the double bond in the propenone group could participate in reactions such as hydrogenation or addition of halogens .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar quaternary ammonium group could make it soluble in water and other polar solvents. The bromophenyl group is likely to be relatively nonpolar, which could make the compound soluble in nonpolar solvents as well .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area or under a fume hood .

Properties

IUPAC Name

[3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrNO.ClH/c1-4-17(5-2,6-3)11-10-15(18)13-8-7-9-14(16)12-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCGLPMZUOMTMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C=CC(=O)C1=CC(=CC=C1)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380796
Record name 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-93-2
Record name 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 3
Reactant of Route 3
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 4
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 5
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 6
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride

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